N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine

Catalog No.
S561379
CAS No.
793-24-8
M.F
C18H24N2
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine

CAS Number

793-24-8

Product Name

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine

IUPAC Name

4-N-(4-methylpentan-2-yl)-1-N-phenylbenzene-1,4-diamine

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C18H24N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14-15,19-20H,13H2,1-3H3

InChI Key

ZZMVLMVFYMGSMY-UHFFFAOYSA-N

SMILES

CC(C)CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2

Solubility

less than 1 mg/mL at 63° F (NTP, 1992)
Solubility in water, g/100ml at 20 °C: 0.01

Synonyms

SANTOFLEX(R) 13 PASTILLES;N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE;N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-1,4-PHENYLENEDIAMINE;N-(4-METHYL-2-PENTYL)-N'-PHENYL-1,4-PHENYLENEDIAMINE;ANTOZITE 67P;4-[(4-METHYL-2-PENTYL)AMINO]DIPHENYLAMINE;6PPD;4-Be

Canonical SMILES

CC(C)CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2

Antioxidant Properties:

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine, also known as 6PPD, is primarily studied for its antioxidant properties. It is widely used as an antidegradant in the rubber industry, preventing the deterioration of rubber products under various environmental stresses like heat, ozone, and UV radiation. ()

Toxicity Studies:

While beneficial in its primary application, 6PPD has raised concerns due to its potential toxic effects. Research is ongoing to understand its specific mechanisms of toxicity in various organisms. Studies have shown that 6PPD can be harmful to aquatic life and may pose developmental and reproductive risks to mammals. ()

Mechanism of Toxicity:

Recent research suggests that 6PPD's toxicity might be linked to its oxidation product, 6PPD quinone (6PPDQ). This compound is believed to react with DNA, forming harmful DNA adducts that can disrupt cellular processes and contribute to various health risks. ()

Environmental Implications:

The widespread use of 6PPD in rubber products raises concerns about its potential environmental impact. Research aims to understand its environmental fate and transport, particularly its persistence and bioaccumulation in the environment. This knowledge is crucial for developing strategies to mitigate its potential risks. ()

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine, with the CAS number 793-24-8, is a chemical compound that belongs to the family of phenylenediamines. It is characterized by its molecular formula C18H24N2C_{18}H_{24}N_{2} and a molar mass of approximately 268.4 g/mol. This compound is primarily utilized in the rubber industry as an antioxidant, helping to prevent degradation caused by heat, light, and oxidation . The chemical structure features a dimethylbutyl group attached to one nitrogen atom and a phenyl group attached to another nitrogen atom, contributing to its unique properties.

There is no current scientific research available on the specific mechanism of action of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine.

  • Safety Data Sheets (SDS) for N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine indicate harmful if swallowed [].
  • It may cause skin sensitization upon prolonged contact [].
  • The compound is also classified as very toxic to aquatic organisms [].
Typical of amines and aromatic compounds. It can participate in:

  • Oxidation Reactions: The presence of amine groups allows for oxidation to form nitroso or nitrile derivatives.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution, where substituents can be added to the benzene ring.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines under acidic or basic conditions.

These reactions are important for modifying its properties for specific applications in materials science and organic synthesis.

Research indicates that N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine exhibits biological activity that may include:

  • Antioxidant Properties: Its primary application in rubber suggests it may also have protective effects against oxidative stress in biological systems.
  • Potential Toxicity: Safety data sheets indicate that it may cause irritation upon contact with skin or eyes and can be harmful if ingested . Long-term exposure studies are necessary to fully understand its mutagenic or carcinogenic potential.

The synthesis of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine typically involves:

  • Amination Reaction: The reaction of p-phenylenediamine with 1,3-dimethylbutyl chloride or an equivalent alkylating agent.
  • Reflux Conditions: This reaction is often conducted under reflux conditions in a suitable solvent such as ethanol or methanol to facilitate the formation of the desired product.
  • Purification: Post-reaction, the product is purified through recrystallization or chromatography to obtain high purity levels for industrial use.

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine is primarily used in:

  • Rubber Industry: As an antioxidant to enhance the durability and longevity of rubber products by preventing oxidative degradation.
  • Plastics and Coatings: Its antioxidant properties make it suitable for use in various plastic formulations and coatings.
  • Research

Studies on N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine interactions focus on:

  • Chemical Interactions: Its ability to interact with free radicals has been studied extensively, showcasing its role as a radical scavenger.
  • Biological Interactions: Research into its effects on cellular systems highlights potential protective roles against oxidative stress but also raises concerns about its toxicity and long-term effects on human health .

Several compounds share structural similarities with N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine. Here are some notable examples:

Compound NameCAS NumberKey Features
N-Phenyl-p-phenylenediamine101-54-2A simpler derivative without the dimethylbutyl group.
N,N'-Diphenyl-p-phenylenediamine103-24-2Contains two phenyl groups; used as an antioxidant.
N,N'-Diethyl-p-phenylenediamine119-90-4Similar structure but with ethyl groups instead; used in rubber applications.

Uniqueness

The uniqueness of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine lies in its specific combination of a branched alkyl group (1,3-dimethylbutyl) with a phenyl moiety attached to p-phenylenediamine. This configuration enhances its antioxidant capabilities compared to simpler derivatives while maintaining compatibility with various polymer matrices used in industrial applications .

Physical Description

N-(1,3-dimethylbutyl)-n'-phenyl-p-phenylenediamine is a purple flakes. (NTP, 1992)
DryPowder; DryPowder, Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals
BROWN-TO-VIOLET SOLID IN VARIOUS FORMS. TURNS DARK BROWN ON EXPOSURE TO LIGHT.

Color/Form

Dark, violet solid

XLogP3

5.6

Boiling Point

500 °F at 760 mm Hg (NTP, 1992)
370 °C (calculated)

Flash Point

400 °F (NTP, 1992)
200 °C c.c.

Density

1.1 (NTP, 1992)
1.07
1.02 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

5.4

Melting Point

113.4 to 113.9 °F (NTP, 1992)
50 °C
45-48 °C

GHS Hazard Statements

Aggregated GHS information provided by 262 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 262 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 261 of 262 companies with hazard statement code(s):;
H302 (49.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (99.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H360 (14.94%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (84.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.62%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure at 25 °C: negligible

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

793-24-8

Wikipedia

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine

Methods of Manufacturing

REDUCTION OF EITHER P-NITRO- OR P-NITROSODIPHENYLAMINE TO FORM P-AMINODIPHENYLAMINE, FOLLOWED BY REACTION WITH 4-METHYL-2-PENTANONE & HYDROGENATION OVER A CATALYST
...reductive alkylation of p-phenylenediamine with methyl isobutyl ketone
Methyl isobutyl ketone + p-aminodiphenylamine (reductive amination)

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing
Recycling
Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Waste To Energy
Waste to energy
Wholesale and retail trade
recycling
waste to energy
1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl-: ACTIVE
Staining antidegradents that act as anti-flex-cracking agents and antiozonants

Analytic Laboratory Methods

MASS SPECTROMETRY WAS USED IN THE DETERMINATION OF N-PHENYL-N'-(1,3-DIMETHYLBUTYL)-PHENYLENEDIAMINE AN ANTIOXIDANT IN RUBBER & LATEX PLANTS AMBIENT ATMOSPHERE.

Clinical Laboratory Methods

A RAPID METHOD BASED ON REVERSE-PHASE HIGH-PRESSURE LIQ CHROMATOGRAPHY (HPLC) IS DESCRIBED FOR THE SEPARATION & QUANTITATION OF N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE (DBPD) IN URINE. SAMPLE PREPN WAS BASED ON A SIMPLE EXTRACTION PROCEDURE & WAS ANALYZED ON A CHROMATOGRAPHIC SYSTEM USING A LICHROSORB RP 18 COLUMN & BUFFERED AQ METHANOL AS THE MOBILE PHASE.

Dates

Modify: 2023-09-13

Explore Compound Types